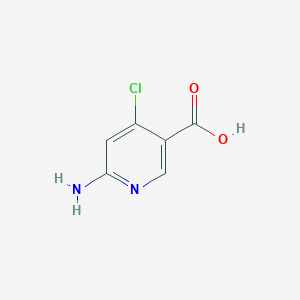

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemistry and Potential Uses

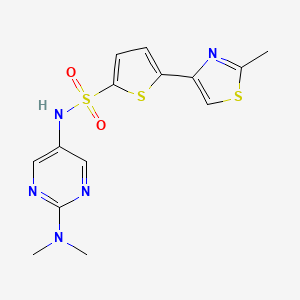

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, as a derivative of sulfonyl chloride, has been explored in various chemical reactions and potential applications. One significant aspect is its use in synthesizing diverse chemical compounds. For example, chlorohydroxybenzenesulfonyl derivatives, closely related to 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, have been studied for their potential as herbicides and for their interesting infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979). Additionally, its reactions with various nucleophilic reagents, such as ammonia, amines, and hydrazine, have been examined, highlighting its versatility in chemical synthesis.

Role in Fluorescence and Sensory Applications

Dansyl chloride, or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride, a similar compound, is used in fluorescence-based applications. It reacts with amino groups to form stable sulfonamide adducts, and this reaction has been employed in developing fluorescent sensors. Such sensors can be used for detecting metallic ions and observing biotic processes (Lawrence & Frei, 1972).

Applications in Solid-Phase Synthesis

In the field of solid-phase organic synthesis, polymer-supported sulfonyl chloride has been utilized to synthesize disubstituted 1,3-oxazolidin-2-ones. This method has significant importance in drug development, enabling the rapid creation of a large number of molecules (Holte, Thijs, & Zwanenburg, 1998).

Antimicrobial and Antibacterial Potential

Sulfonyl chloride derivatives, closely related to 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, have been explored for their antimicrobial activities. Research into hydroxylbenzenesulfonailides derivatives of chitosan and chitosan sulfates, modified with sulfonyl chlorides, showed promising antibacterial activities against various bacteria and pathogenic fungi (Zhong, Li, Xing, & Liu, 2009).

properties

IUPAC Name |

5-carbamoyl-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZOHNQRJVUDKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)

![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)